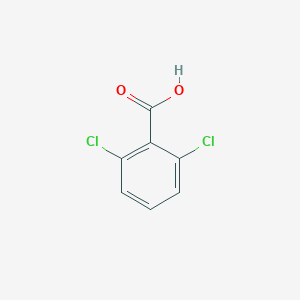

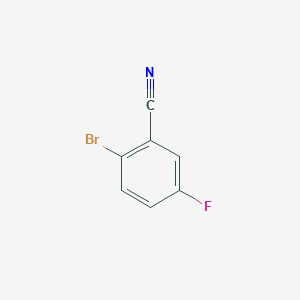

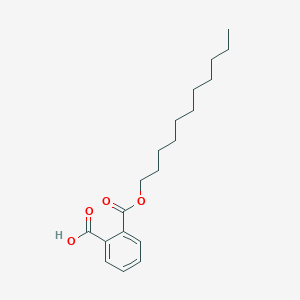

2-ブロモ-5-フルオロベンゾニトリル

概要

説明

Synthesis Analysis

The synthesis of halogenated benzonitriles, including 2-Bromo-5-fluorobenzonitrile, can be achieved through various methods. One scalable synthesis method involves the bromodeboronation of aryl boronic acids, demonstrated by the transformation of 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed conditions to yield halogenated benzonitriles (Szumigala et al., 2004). This process highlights the versatility and efficiency of using boronic acids as precursors for halogenated aromatic nitriles.

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorobenzonitrile has been explored through various spectroscopic techniques. Vibrational spectroscopic investigations, supported by Density Functional Theory (DFT) computations, provide detailed insights into the molecule's geometry, vibrational modes, and non-linear optical properties (Jeyavijayan et al., 2018). These studies are crucial for understanding the physical and chemical behavior of the compound under different conditions.

Chemical Reactions and Properties

2-Bromo-5-fluorobenzonitrile participates in various chemical reactions, leveraging its bromo and fluoro substituents. For example, its role in palladium-catalyzed cross-coupling reactions showcases its utility in forming carbon-carbon bonds, essential for constructing complex organic molecules (Lefebvre et al., 2010). These reactions underscore the compound's significance in synthetic organic chemistry, providing pathways to a wide range of functionalized aromatic compounds.

科学的研究の応用

OLED用途

2-ブロモ-5-フルオロベンゾニトリルは、有機発光ダイオード(OLED)用途における熱活性化遅延蛍光(TADF)色素の合成のための前駆体として使用されます . 2-ブロモ-5-フルオロベンゾニトリルから、フェノキサジン、カルバゾールまたはアクリダンを用いて、求核的芳香族置換とブッフワルト・ハートウィッグアミノ化を含む2段階反応で、2-フェノキサジン-5-アクリジン-ベンゾニトリルと呼ばれるTADF色素が合成されます . 得られたOLEDデバイスは、最大電流効率16.3 cdA -1、最大電力効率12.2 lmW -1、外部量子効率5%を示します .

抗腫瘍用途

2-ブロモ-5-フルオロベンゾニトリルの臭化物基とニトリル基のオルト位への配置は、抗腫瘍用途におけるキナゾリンへの合成を促進します . キナゾリンは、抗腫瘍効果を含む、幅広い生物活性を持つ有機化合物のクラスです .

抗炎症用途

2-ブロモ-5-フルオロベンゾニトリルは、抗炎症用途における有効医薬品成分(API)の合成にも使用されます . この化合物のユニークな構造により、さまざまなAPIに合成することができ、さまざまな炎症性疾患の潜在的な治療法を提供します .

創薬

この化合物は、創薬におけるフッ素化ベンゾニトリルビルディングブロックとして役立ちます . 複数の官能基と臭化物およびフッ化物置換基の存在により、選択的置換反応が可能になり、幅広い医薬品化合物の合成に活用できます .

ピリミジン官能性化合物の合成

2-ブロモ-5-フルオロベンゾニトリルは、GABAAα2/α3結合部位アゴニストとして作用するピリミジン官能性化合物の合成に使用されます

作用機序

Target of Action

2-Bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . The primary targets of this compound are the enzymes and receptors involved in the synthesis of thermally activated delayed fluorescence (TADF) dyes and APIs in antitumor and anti-inflammatory applications .

Mode of Action

The bromide and fluoride substituents of 2-Bromo-5-fluorobenzonitrile display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

2-Bromo-5-fluorobenzonitrile is used in the synthesis of a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile . This synthesis involves a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good absorption and distribution characteristics

Result of Action

The resulting OLED device synthesized from 2-Bromo-5-fluorobenzonitrile shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1, and an external quantum efficiency of 5%

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluorobenzonitrile can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances that can react with the bromide and fluoride substituents . Additionally, conditions such as temperature and pH could potentially influence the compound’s stability and reactivity

Safety and Hazards

将来の方向性

2-Bromo-5-fluorobenzonitrile is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . It is also used as a precursor for the synthesis of TADF dyes in OLED applications . The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .

特性

IUPAC Name |

2-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHNVHCZDCSTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205974 | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57381-39-2 | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

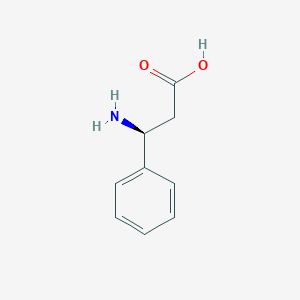

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)